N'-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further connected to a dimethoxybenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be performed in ethanol with a catalytic amount of acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The benzyloxy and dimethoxy groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)benzylidene)-4-fluoroaniline: This compound has a similar structure but with a fluorine atom replacing one of the hydrogen atoms.
N’-(4-(Benzyloxy)benzylidene)-4-biphenylcarbohydrazide: Another structurally related compound with a biphenyl group instead of the dimethoxybenzohydrazide moiety.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-3,4-dimethoxybenzohydrazide is unique due to the presence of both benzyloxy and dimethoxy groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
357410-06-1 |
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Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-27-21-13-10-19(14-22(21)28-2)23(26)25-24-15-17-8-11-20(12-9-17)29-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
NMIAJTCCQNOWSM-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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